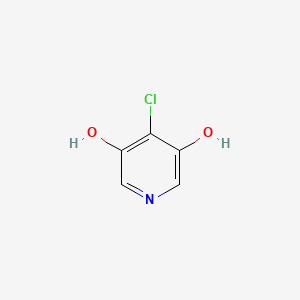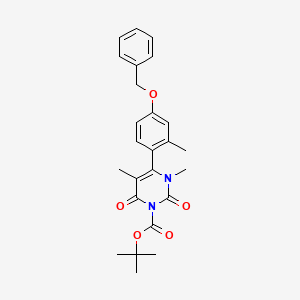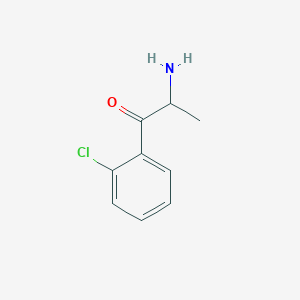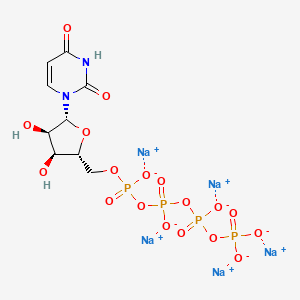![molecular formula C12H16O2 B13436972 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound is primarily used in research and analytical applications, particularly in the development and validation of analytical methods for various pharmaceutical products .
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be synthesized through the reaction of isobutylbenzene with acetyl chloride . The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as analytical testing and characterization, are employed to meet regulatory standards .
化学反応の分析
Types of Reactions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 4-(1-Hydroxy-2-methylpropyl)benzoic acid.
Reduction: Formation of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanol.
Substitution: Formation of 4-(1-Hydroxy-2-methylpropyl)-2-nitroacetophenone or 4-(1-Hydroxy-2-methylpropyl)-2-bromoacetophenone.
科学的研究の応用
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation for pharmaceutical products.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as an impurity in the production of ibuprofen.
作用機序
The mechanism of action of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity .
類似化合物との比較
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(2-Methylpropyl)phenyl]ethanone:
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid: Another ibuprofen-related compound with similar structural features.
Uniqueness: this compound is unique due to its specific hydroxyl and carbonyl functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-[4-(1-hydroxy-2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8,12,14H,1-3H3 |
InChIキー |
YOUODLUMPRHZCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



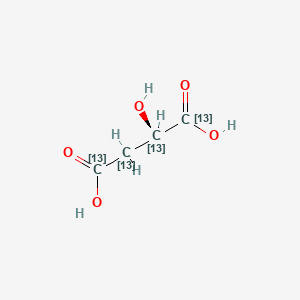
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
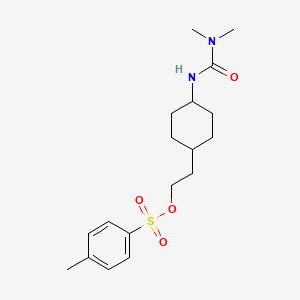
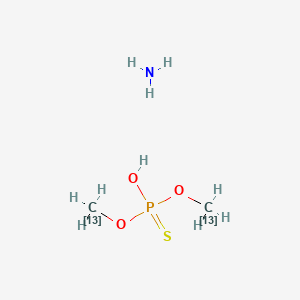
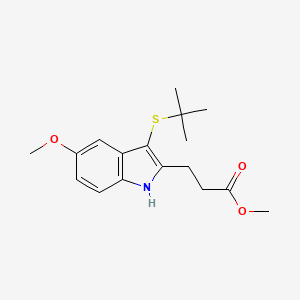
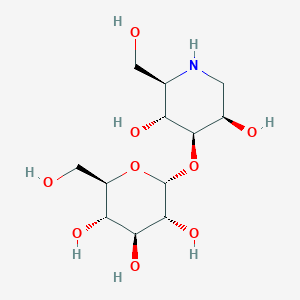
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)

![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
